(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
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Overview
Description
The compound (4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid is a complex organic molecule characterized by its extensive ethoxy chain and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the ethoxy chain: This step involves the sequential addition of ethoxy groups to a central backbone. Reagents such as ethylene oxide and catalysts like potassium hydroxide are commonly used.
Introduction of amino and methoxy groups: Aminoethoxy and methoxyethoxy groups are introduced through nucleophilic substitution reactions. Common reagents include aminoethanol and methoxyethanol.
Formation of the propanoylamino group: This involves the reaction of a suitable amine with a propanoyl chloride derivative under basic conditions.
Final assembly: The various fragments are coupled together using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy chains, with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: Its functional groups may serve as ligands in catalytic reactions.
Biology
Bioconjugation: The compound’s multiple functional groups make it suitable for conjugation with biomolecules, such as proteins or nucleic acids.
Drug delivery: Its extensive ethoxy chain can be used to modify the solubility and bioavailability of drugs.
Medicine
Therapeutic agents: Potential use in the development of new therapeutic agents due to its unique structure and functional groups.
Diagnostics: Use in diagnostic assays and imaging due to its ability to conjugate with various biomolecules.
Industry
Materials science: Use in the development of new materials, such as polymers or coatings, due to its extensive ethoxy chain.
Chemical sensors: Potential use in the development of chemical sensors due to its reactivity and functional groups.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. Its extensive ethoxy chain allows for multiple points of interaction, enhancing its binding affinity and specificity. The amino and methoxy groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in having extensive ethoxy chains but lacks the amino and methoxy groups.
Polypropylene glycol (PPG): Similar in having extensive ether chains but with different alkyl groups.
Aminoethoxyethanol: Contains amino and ethoxy groups but lacks the extensive chain and other functional groups.
Uniqueness
Functional diversity: The compound’s combination of amino, methoxy, and ethoxy groups provides unique reactivity and binding properties.
Chain length: The extensive ethoxy chain offers multiple points of interaction, enhancing its versatility in various applications.
Structural complexity: The compound’s complex structure allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C65H129N3O32 |
---|---|
Molecular Weight |
1464.7 g/mol |
IUPAC Name |
(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H129N3O32/c1-73-10-11-77-18-19-81-24-25-83-28-29-85-32-33-87-36-37-89-40-41-91-44-45-93-48-49-95-52-53-97-56-57-99-60-61-100-59-58-98-55-54-96-51-50-94-47-46-92-43-42-90-39-38-88-35-34-86-31-30-84-27-26-82-23-22-80-17-14-76-9-6-67-65(72)62(2-3-64(70)71)68-63(69)4-7-74-12-15-78-20-21-79-16-13-75-8-5-66/h62H,2-61,66H2,1H3,(H,67,72)(H,68,69)(H,70,71)/t62-/m0/s1 |
InChI Key |
IHUHCBYWCAMPRW-PNVGIOEQSA-N |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@H](CCC(=O)O)NC(=O)CCOCCOCCOCCOCCN |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
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